molecular formula C17H11Cl2N3O2 B611748 VU0422288

VU0422288

カタログ番号: B611748
分子量: 360.2 g/mol
InChIキー: MZRLPXFGQKQHST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

これは、mGluR4、mGluR7、およびmGluR8に対して高い選択性を示し、EC50値はそれぞれ108 nM、125 nM、および146 nMです 。この化合物は、主にグルタミン酸受容体のモジュレーションとその様々な神経学的プロセスにおける役割を研究する科学研究に使用されています。

科学的研究の応用

Scientific Research Applications

  • Neurological Disorders
    • Rett Syndrome : Research indicates that VU0422288 can restore long-term potentiation (LTP) in hippocampal slices from Mecp2 mutant mice, a model for Rett Syndrome. The compound's application enhanced synaptic function, suggesting its potential to ameliorate cognitive deficits associated with this disorder .
    • Cognitive Enhancement : In behavioral studies, this compound has been shown to improve learning and memory capabilities in animal models. For instance, it was found to enhance performance in contextual fear conditioning tasks, which rely on hippocampal function .
  • Chronic Pain Management
    • This compound has been studied for its analgesic properties. By modulating mGlu7 activity, it may reduce pain perception and improve outcomes in chronic pain models .
  • Schizophrenia and Anxiety Disorders
    • The modulation of glutamatergic signaling by this compound suggests potential applications in treating schizophrenia and anxiety disorders. Positive allosteric modulation of mGlu receptors could help normalize glutamate signaling dysregulation observed in these conditions .

Case Study 1: Rett Syndrome Model

  • Objective : To evaluate the effects of this compound on synaptic plasticity in Mecp2 mutant mice.
  • Methodology : Hippocampal slices were treated with this compound, followed by assessments of LTP and synaptic responses.
  • Findings : Application of this compound significantly restored LTP and improved synaptic responses compared to control groups. Behavioral tests indicated enhanced memory retention .

Case Study 2: Chronic Pain Assessment

  • Objective : To assess the analgesic effects of this compound in a neuropathic pain model.
  • Methodology : Mice were subjected to nerve injury followed by treatment with this compound. Pain behavior was evaluated using thermal and mechanical sensitivity tests.
  • Findings : Treated mice exhibited reduced sensitivity to pain stimuli compared to untreated controls, suggesting a promising role for this compound in pain management .

Table 1: Potency of this compound at Different mGlu Receptors

ReceptorEC50 (nM)Affinity
mGlu4108High
mGlu7146High
mGlu8125High

Data indicates that this compound exhibits strong potency across multiple metabotropic glutamate receptors, highlighting its broad applicability in therapeutic contexts.

Table 2: Summary of Behavioral Studies Involving this compound

Study FocusModel UsedKey Findings
Cognitive EnhancementMecp2 mutant miceImproved memory retention in fear conditioning tasks
Chronic Pain ManagementNeuropathic pain modelReduced pain sensitivity post-treatment

These findings underscore the potential therapeutic roles of this compound across different neurological conditions.

作用機序

VU 0422288は、グループIII代謝型グルタミン酸受容体の正の異種アロステリックモジュレーターとして作用することでその効果を発揮します。 グルタミン酸結合部位とは異なる受容体上の特定の部位に結合し、グルタミン酸に対する受容体の応答を強化します 。このモジュレーションは、受容体の活性化の増加とそれに続く下流のシグナル伝達経路につながります。 VU 0422288の主要な分子標的は、中枢神経系におけるシナプス伝達と可塑性の調節に関与しているmGluR4、mGluR7、およびmGluR8です .

類似の化合物との比較

類似の化合物

VU 0422288に類似した化合物には、以下のようなものがあります。

ユニークさ

VU 0422288は、複数のグループIII mGluR(mGluR4、mGluR7、およびmGluR8)に対して高い選択性を持ち、低濃度で受容体媒介応答を増強できるため、ユニークです。 これは、これらの受容体が中枢神経系で果たす複雑な役割を研究し、これらの受容体を標的とする新しい治療薬を開発するための貴重なツールになります .

準備方法

合成ルートと反応条件

VU 0422288の合成は、重要な中間体である3-クロロ-4-[(5-クロロ-2-ピリジニル)オキシ]アニリンの調製から始まる複数のステップを伴います。 この中間体は、適切な条件下で2-ピリジンカルボン酸クロリドと反応させると、最終生成物が得られます 。反応条件は通常、トリエチルアミンなどの塩基とジクロロメタンなどの溶媒の使用を伴います。反応は、高い収率と純度を確保するために低温で行われます。

工業的製造方法

VU 0422288の具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることを含むでしょう。これには、反応条件の最適化、より大きな反応器の使用、および化合物が工業規格を満たすことを保証するための再結晶またはクロマトグラフィーなどの精製技術の実施が含まれます。

化学反応の分析

反応の種類

VU 0422288は、クロロやピリジン部分などの反応性官能基の存在により、主に置換反応を受けます。これらの反応は、様々な研究目的のために化合物を修飾するために使用できます。

一般的な試薬と条件

VU 0422288を含む反応で使用される一般的な試薬には、トリエチルアミンなどの塩基、ジクロロメタンなどの溶媒、置換反応のための様々な求核剤が含まれます。条件は通常、高い選択性と収率を確保するために低温と制御された環境を伴います。

主要な生成物

VU 0422288を含む反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核剤による置換反応は、修飾された官能基を持つ誘導体を生成する可能性があり、これは化合物の構造活性相関を研究するために使用できます。

科学研究への応用

VU 0422288は、特に化学、生物学、医学の分野で、幅広い科学研究への応用を持っています。主な用途の一部を次に示します。

    神経科学研究: VU 0422288は、シナプス伝達と可塑性において重要な役割を果たす、グループIII代謝型グルタミン酸受容体のモジュレーションを研究するために使用されます。 .

    薬理学的研究: この化合物は、mGluRモジュレーターの薬理学的特性とその潜在的な治療的用途を調査するために使用されます。 .

    創薬: VU 0422288は、mGluRを標的とする新しい薬物の開発のためのリード化合物として役立ちます。 .

類似化合物との比較

生物活性

VU0422288 is a compound recognized as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly focusing on group III receptors, including mGlu4, mGlu7, and mGlu8. This article delves into the biological activity of this compound, examining its pharmacological properties, selectivity, and potential therapeutic implications based on various research findings.

Overview of this compound

This compound has been characterized for its role in enhancing the activity of mGlu receptors. It exhibits distinct pharmacological profiles when interacting with different mGlu subtypes. The following table summarizes its effective concentrations (EC50 values) across the relevant receptor subtypes:

Receptor TypeEC50 (nM)
mGlu4108
mGlu7146
mGlu8125

These values indicate that this compound is more potent compared to other PAMs like VU0155094, which has significantly higher EC50 values (1-3 µM) across these receptors .

This compound operates through positive allosteric modulation, which alters the receptor's response to orthosteric agonists such as glutamate. It enhances the affinity and efficacy of these agonists at mGlu4, mGlu7, and mGlu8. Notably, it has been demonstrated that this compound can potentiate mGlu7-mediated synaptic transmission in hippocampal slices, suggesting its role in modulating excitatory neurotransmission .

Distinct Interaction Profiles

Research indicates that this compound exhibits unique interaction profiles with different orthosteric agonists. For instance:

  • At mGlu7 , the presence of this compound does not significantly change the affinity of glutamate but alters the cooperativity with other agonists.
  • At mGlu4 , it enhances the efficacy of L-AP4 while reducing its affinity, indicating a complex modulation mechanism that varies by receptor subtype .

Selectivity Profile

This compound's selectivity was assessed against a panel of 68 GPCRs, ion channels, and transporters. The compound did not show significant activity outside its target receptors, affirming its specificity as a PAM for group III mGlu receptors. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cognitive Enhancement : Research has shown that positive modulation of mGlu7 can restore long-term potentiation (LTP) and improve cognitive functions such as memory and learning in animal models. This suggests that this compound could be beneficial in treating cognitive deficits associated with neurodegenerative diseases .
  • Neuropsychiatric Disorders : Variants in the GRM7 gene have been linked to schizophrenia risk. The modulation of mGlu7 by compounds like this compound may provide insights into developing treatments for such disorders by targeting synaptic transmission pathways altered in these conditions .
  • Synaptic Transmission Studies : Electrophysiological studies have demonstrated that this compound can modulate synaptic responses at the hippocampal Schaffer collateral-CA1 synapse, further supporting its role in synaptic plasticity and potential applications in cognitive therapies .

特性

IUPAC Name

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRLPXFGQKQHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does VU0422288 interact with its target, and what are the downstream effects?

A1: this compound acts as a positive allosteric modulator of mGlu7 receptors [, ]. Unlike orthosteric agonists that bind to the glutamate binding site, this compound interacts with an allosteric site on the receptor. This binding enhances the receptor's response to glutamate, the endogenous ligand []. The downstream effects of mGlu7 activation are primarily mediated through G-protein signaling pathways, ultimately modulating neuronal excitability by regulating glutamate and GABA release [].

Q2: How does this compound's activity compare to other mGlu7 agonists and PAMs?

A2: Research indicates that this compound exhibits distinct activity compared to other mGlu7 agonists and PAMs. Notably, its potentiation effect is influenced by the specific agonist used. For instance, this compound demonstrates a higher maximal potentiation level with the surrogate agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) compared to glutamate, the endogenous agonist []. This probe dependence highlights the complex interplay between orthosteric and allosteric binding sites on mGlu7 and the potential for developing PAMs with tailored pharmacological profiles. Additionally, compared to another mGlu7 PAM, VU6005649, this compound shows different maximal potentiation levels with L-AP4 versus glutamate [], further emphasizing the diversity in the mechanism of action among different mGlu7 PAMs.

Q3: What is the significance of this compound in understanding mGlu7 biology and its therapeutic potential?

A3: this compound has emerged as a valuable tool compound for investigating mGlu7 biology and its therapeutic potential []. Its discovery provided proof-of-concept evidence that mGlu7 activity can be selectively enhanced through positive allosteric modulation []. This finding is particularly significant as mGlu7 is implicated in various neurological and psychiatric disorders, including autism, depression, ADHD, and schizophrenia []. By understanding the detailed mechanisms of action of compounds like this compound, researchers can further explore the therapeutic potential of targeting mGlu7 for these conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。